Vkfgvgfk
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Overview
Description
Vkfgvgfk, also known as Calcium-Like Peptide 3, is an octapeptide with the sequence H-Val-Lys-Phe-Gly-Val-Gly-Phe-Lys-OH. This compound acts as a calmodulin agonist, interacting with the calmodulin EF-hand motif, the calcium-binding site. It activates phosphodiesterase in the absence of calcium and inhibits calcium-mediated cytotoxicity and apoptosis .
Preparation Methods
Vkfgvgfk is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA. Industrial production methods also rely on SPPS due to its efficiency and scalability .
Chemical Reactions Analysis
Vkfgvgfk undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups involved .
Scientific Research Applications
Vkfgvgfk has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide interactions and conformations.
Biology: this compound is employed in research on calcium signaling pathways and calmodulin interactions.
Medicine: The compound shows potential therapeutic applications in treating conditions like pancreatitis by preventing trypsin activation within pancreatic acinar cells.
Industry: This compound is used in the development of novel peptides with improved metabolic stability
Mechanism of Action
Vkfgvgfk exerts its effects by acting as a calmodulin agonist. It interacts with the EF-hand motif of calmodulin, a calcium-binding protein, thereby modulating the activity of calcium channels and pumps. This interaction leads to the activation of phosphodiesterase in the absence of calcium and inhibition of calcium-mediated cytotoxicity and apoptosis. The molecular targets and pathways involved include calcium signaling pathways and calmodulin-dependent processes .
Comparison with Similar Compounds
Vkfgvgfk is similar to other calcium-like peptides such as Calcium-Like Peptide 1 (CALP-1) and Calcium-Like Peptide 2 (CALP-2). this compound is more active than CALP-1 and CALP-2 in terms of its ability to activate phosphodiesterase and inhibit calcium-mediated cytotoxicity. This uniqueness makes this compound a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[(2-amino-3-methylbutanoyl)amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFGXCPBIYSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N10O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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